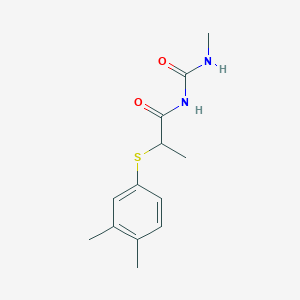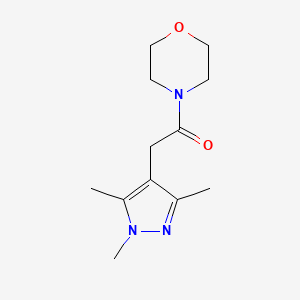
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMP belongs to the class of sulfonamide compounds, which have been widely utilized in the pharmaceutical industry for their antimicrobial and anti-inflammatory properties.
作用機序
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators in the body. 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide also inhibits the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide has been shown to exhibit potent anti-inflammatory and anti-cancer effects in several preclinical studies. 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammation-related disorders. 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide also induces apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
実験室実験の利点と制限
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide has several advantages as a research tool, including its potent anti-inflammatory and anti-cancer effects, and its ability to inhibit the activity of specific enzymes and signaling pathways. However, 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide also has several limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide research, including the development of novel formulations and delivery systems to enhance its therapeutic efficacy and reduce its toxicity. Further studies are also needed to determine the optimal dosage and administration route of 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide, and to investigate its potential therapeutic applications in other diseases and conditions. Additionally, the mechanism of action of 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide needs to be further elucidated to identify novel targets for drug development.
合成法
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylthiophenol with methyl isocyanate, followed by the reaction with 2-bromo-2-methylpropionyl bromide. The resulting product is then purified through recrystallization to obtain 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide in its pure form.
科学的研究の応用
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation-related disorders. Several studies have shown that 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide exhibits potent anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-8-5-6-11(7-9(8)2)18-10(3)12(16)15-13(17)14-4/h5-7,10H,1-4H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQPXQIUMZFECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(C)C(=O)NC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzothiophen-3-yl-[(2S)-2-methylmorpholin-4-yl]methanone](/img/structure/B7505412.png)



![N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)





![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7505521.png)

